molecular formula C13H11ClN2O3 B2585627 4-Chloro-2-[(3-nitroanilino)methyl]benzenol CAS No. 763132-60-1

4-Chloro-2-[(3-nitroanilino)methyl]benzenol

Cat. No.: B2585627
CAS No.: 763132-60-1
M. Wt: 278.69
InChI Key: NBWQBIPSCACWKH-UHFFFAOYSA-N
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Description

4-Chloro-2-[(3-nitroanilino)methyl]benzenol is a chemical compound with the CAS Registry Number 763132-60-1 and a molecular formula of C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with extreme care. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves, eye and face protection, should be used. Handling should occur in a well-ventilated area, and users should avoid breathing any dust or aerosols . For safe storage, keep the container tightly closed in a dry, cool, and well-ventilated place . Dispose of contents and container in accordance with all applicable local and national regulations .

Properties

IUPAC Name

4-chloro-2-[(3-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-4-5-13(17)9(6-10)8-15-11-2-1-3-12(7-11)16(18)19/h1-7,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQBIPSCACWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-60-1
Record name 4-CHLORO-2-((3-NITROANILINO)METHYL)PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(3-nitroanilino)methyl]benzenol typically involves the reaction of 4-chlorobenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(3-nitroanilino)methyl]benzenol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Chloro-2-[(3-aminoanilino)methyl]benzenol.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research has demonstrated that compounds similar to 4-Chloro-2-[(3-nitroanilino)methyl]benzenol exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. For instance, derivatives of this compound were tested against Mycobacterium tuberculosis and showed comparable efficacy to established antibiotics like isoniazid and ciprofloxacin .

2. Antioxidant Properties
The compound's structure allows it to act as an antioxidant. Studies indicate that certain derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This property makes it a candidate for formulations aimed at reducing oxidative damage in biological systems.

Agrochemical Applications

1. Herbicidal Activity
Compounds with similar structures have been evaluated for their herbicidal properties. Research indicates that modifications to the nitroaniline component can enhance herbicidal activity against specific weed species. This suggests that this compound could be developed into effective herbicides .

2. Plant Growth Regulators
Some studies have explored the use of this compound as a plant growth regulator, promoting growth in certain crops under specific conditions. The mechanism involves influencing hormonal pathways within plants, although further research is needed to optimize its application .

Materials Science Applications

1. Polymer Additives
Due to its antioxidant properties, this compound can be utilized as an additive in polymers to enhance thermal stability and longevity. Its incorporation into rubber formulations has been shown to improve resistance to aging and degradation .

2. Dyes and Pigments
The compound's vibrant color can be exploited in dye formulations for textiles and coatings. Its stability under various environmental conditions makes it suitable for applications requiring durable coloring agents .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study Evaluated against Mycobacterium tuberculosisShowed comparable efficacy to isoniazid
Antioxidant Activity Assessment Tested against free radicalsDemonstrated significant scavenging ability
Herbicidal Activity Experiment Assessed on selected weed speciesEnhanced activity with structural modifications

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(3-nitroanilino)methyl]benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitroaniline
  • 4-Chloro-2-aminobenzenol
  • 4-Chloro-2-[(3-aminoanilino)methyl]benzenol

Uniqueness

4-Chloro-2-[(3-nitroanilino)methyl]benzenol is unique due to the presence of both a nitro group and an anilino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Chloro-2-[(3-nitroanilino)methyl]benzenol, with the CAS number 763132-60-1, is a compound of significant interest due to its potential biological activities. This article explores its biological effects, including toxicity, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2O3. The structure includes a chloro group, a nitroaniline moiety, and a hydroxyl group, which may contribute to its biological interactions.

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits moderate acute toxicity. Studies have reported median lethal doses (LD50) in experimental animals, suggesting potential health risks upon exposure.

Table 1: Toxicity Data of this compound

Study TypeLD50 (mg/kg)Observed Effects
Acute Oral Toxicity2200Reduced spontaneous activity, uncoordinated gait
In vivo Micronucleus AssayNot mutagenicNo significant increase in micronucleated cells

The compound has been shown to be rapidly absorbed and metabolized in animal models. Following administration, it was detected in various tissues, with significant concentrations in the kidneys and bladder, indicating a potential for organ-specific toxicity .

Metabolic Pathways

The metabolism of this compound involves reduction processes that yield several metabolites. These include nitroso-, hydroxylamine, and amine derivatives, which may interact with biomolecules and lead to systemic toxicity . The rapid clearance from the body suggests low bioaccumulation potential.

Table 2: Metabolites of this compound

Metabolite TypeChemical StructurePotential Effects
HydroxylamineN/AReactive species causing oxidative damage
Nitroso DerivativesN/APotential mutagenic effects
Amine DerivativesN/AInteraction with DNA

Case Studies and Epidemiological Data

Epidemiological studies have linked exposure to similar compounds (e.g., 4-chloroaniline) with increased incidences of bladder cancer among workers in chemical manufacturing settings. Although direct evidence for this compound is limited, the structural similarities raise concerns about its carcinogenic potential .

Case Study Overview:

  • Study on Chemical Plant Workers : A cohort study indicated a significant excess of bladder tumors among workers exposed to aromatic amines, including 4-chloroaniline derivatives.
  • Agricultural Exposure : Monitoring of agricultural workers exposed to pesticides containing similar nitroaniline compounds revealed detectable levels of metabolites in urine samples .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-[(3-nitroanilino)methyl]benzenol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Mannich reactions or Schiff base formation , leveraging its aromatic and nitro-functionalized backbone.

  • Mannich Reaction : React 4-chloro-2-hydroxybenzaldehyde with 3-nitroaniline and formaldehyde under mild acidic conditions (pH 4–6) to form the methylene bridge. Optimize yield by controlling stoichiometry (1:1:1 molar ratio) and using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Schiff Base Route : Condense 5-chlorosalicylaldehyde with 3-nitroaniline in ethanol under reflux, followed by reduction (e.g., NaBH₄) to stabilize the secondary amine linkage .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer: A multi-technique approach is essential:

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–8.2 ppm (split due to nitro and chloro substituents) and a singlet for the methylene bridge (δ ~4.5 ppm). The phenolic -OH may appear as a broad peak at δ ~9–10 ppm .
  • IR Spectroscopy : Key bands include O-H stretch (~3400 cm⁻¹), N-H bend (~1600 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z ~292 (M⁺) and fragment ions corresponding to loss of NO₂ (Δ m/z -46) or Cl (Δ m/z -35) .
  • Elemental Analysis : Validate purity with %C, %H, and %N within ±0.3% of theoretical values (C: ~49.3%, H: ~3.1%, N: ~9.6%).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
  • Calculate HOMO-LUMO gaps to predict redox behavior (expected gap ~4–5 eV due to electron-withdrawing NO₂ and Cl groups) .
  • Simulate vibrational spectra to cross-validate experimental IR data. Prioritize solvent models (e.g., PCM for ethanol) and optimize geometry convergence thresholds (<0.001 Hartree/Å).

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from bioavailability or metabolite interference.

  • Comparative Assays : Test the compound’s stability in physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Metabolite Screening : Use LC-MS to identify active metabolites in plasma. The nitro group may reduce to NH₂ in vivo, altering target binding .
  • Bioavailability Enhancement : Formulate with cyclodextrins or liposomes to improve solubility. Measure logP (estimated ~2.5) to guide formulation .

Q. What catalytic or coordination chemistry applications exist for this compound?

Methodological Answer: The phenolic oxygen and nitroanilino group enable metal coordination :

  • Zn(II) Complexes : React with ZnBr₂ in methanol to form complexes. Characterize via UV-Vis (d-d transitions ~400–500 nm) and cyclic voltammetry (redox peaks at -0.5 to -1.0 V vs. Ag/AgCl) .
  • Enzyme Inhibition : Screen for urease inhibition (IC₅₀ ~10–50 µM) using Berthelot’s method. Compare with thiourea controls .

Q. How does the compound’s stability vary under different environmental conditions?

Methodological Answer:

  • Photostability : Expose to UV light (254 nm) and monitor nitro group reduction via IR (disappearance of NO₂ stretches). Use amber glassware for storage.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C expected for aromatic systems).
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13). The methylene bridge may hydrolyze under strong acidic/basic conditions; mitigate via buffered solutions .

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